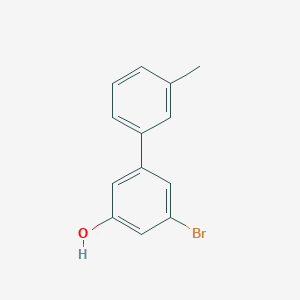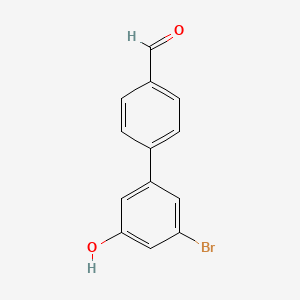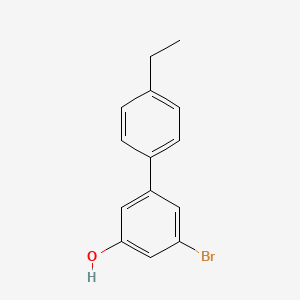
3-Bromo-5-(3-formylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-formylphenyl)phenol, 95% (3-Br-5-FPP) is an organic compound that can be used in various scientific research applications. It is a colorless solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. 3-Br-5-FPP is a useful reagent for organic synthesis, as it is often used as a starting material for the preparation of various compounds. It can also be used in the synthesis of heterocycles, such as pyridines, quinolines, and furans. Furthermore, 3-Br-5-FPP is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Scientific Research Applications
3-Bromo-5-(3-formylphenyl)phenol, 95% is a useful reagent for organic synthesis and has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and furans. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Furthermore, 3-Bromo-5-(3-formylphenyl)phenol, 95% has been used in the synthesis of organometallic compounds, such as organoboranes and organomagnesium compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-formylphenyl)phenol, 95% is not yet fully understood. However, it is believed that 3-Bromo-5-(3-formylphenyl)phenol, 95% acts as a nucleophile in organic reactions, attacking the electrophilic carbon atom of the substrate molecule. This attack results in the formation of a covalent bond between the 3-Bromo-5-(3-formylphenyl)phenol, 95% and the substrate molecule. The reaction is then followed by the formation of a new carbon-carbon bond, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-formylphenyl)phenol, 95% are not yet fully understood. However, it is believed that 3-Bromo-5-(3-formylphenyl)phenol, 95% may have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 3-Bromo-5-(3-formylphenyl)phenol, 95% has been shown to have antioxidant activity, which could be beneficial in the prevention of oxidative damage to cells.
Advantages and Limitations for Lab Experiments
3-Bromo-5-(3-formylphenyl)phenol, 95% is a useful reagent for organic synthesis and has several advantages for lab experiments. It is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and can be purchased in bulk. Furthermore, it is soluble in organic solvents, making it easy to work with. However, 3-Bromo-5-(3-formylphenyl)phenol, 95% is also highly toxic and should be handled with care.
Future Directions
The potential applications of 3-Bromo-5-(3-formylphenyl)phenol, 95% are still being explored. Future research could focus on the development of new synthesis methods for 3-Bromo-5-(3-formylphenyl)phenol, 95% and the development of new organic reactions using 3-Bromo-5-(3-formylphenyl)phenol, 95% as a reagent. In addition, further research could be conducted to investigate the biochemical and physiological effects of 3-Bromo-5-(3-formylphenyl)phenol, 95% and to explore its potential therapeutic applications. Finally, further research could be conducted to explore the potential of 3-Bromo-5-(3-formylphenyl)phenol, 95% as a catalyst for organic reactions.
Synthesis Methods
3-Bromo-5-(3-formylphenyl)phenol, 95% can be synthesized through a variety of methods. One of the most common methods involves the reaction of 3-bromo-5-formylphenol with a base such as potassium hydroxide or sodium hydroxide. This reaction produces a salt of 3-Bromo-5-(3-formylphenyl)phenol, 95%, which can then be isolated and purified by recrystallization. Another method involves the reaction of 3-bromo-5-formylphenol with an aldehyde, such as formaldehyde. This reaction produces a mixture of 3-Bromo-5-(3-formylphenyl)phenol, 95% and 3-bromo-5-hydroxybenzaldehyde, which can then be separated by column chromatography.
properties
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVZPCRDCZWGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686363 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-formylphenyl)phenol | |
CAS RN |
1261964-08-2 |
Source


|
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

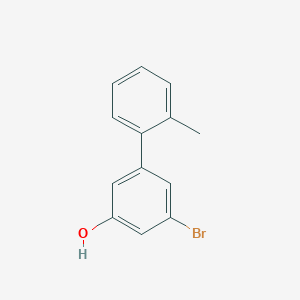
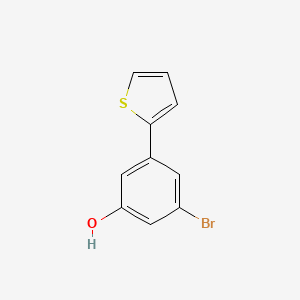

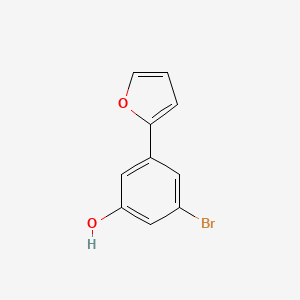
![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383127.png)
